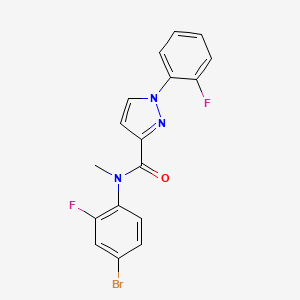![molecular formula C13H19NO B7634704 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine](/img/structure/B7634704.png)
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine, also known as MPPEP, is a pyrrolidine derivative that has been extensively studied for its potential therapeutic applications. MPPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes such as learning and memory, pain perception, and addiction.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. For example, studies have shown that mGluR5 antagonists like 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine can reduce anxiety-like behavior in animal models. 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has also been shown to be effective in reducing cocaine self-administration in rats, suggesting its potential use in treating addiction. Additionally, 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has been studied for its potential use in treating Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine involves its selective binding to the mGluR5 receptor, which is a G-protein coupled receptor. This binding inhibits the activation of the receptor and downstream signaling pathways, leading to a reduction in the release of neurotransmitters such as glutamate. This reduction in glutamate release has been associated with the therapeutic effects of 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has been shown to have various biochemical and physiological effects. For example, studies have shown that 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine can reduce the release of glutamate in the brain, which is associated with its therapeutic effects. 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has also been shown to reduce the expression of various inflammatory markers in the brain, suggesting its potential use in treating neuroinflammatory disorders. Additionally, 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has been shown to have anxiolytic effects in animal models, which may be due to its ability to modulate the activity of the amygdala, a brain region involved in fear and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine in lab experiments is its high selectivity for the mGluR5 receptor, which allows for more specific targeting of this receptor compared to other mGluR5 antagonists. Additionally, 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has been extensively studied in animal models and has shown promising results in various neurological and psychiatric disorders. However, one limitation of using 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety disorders, addiction, and Fragile X syndrome. Additionally, future studies could focus on developing more efficient synthesis methods for 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine and other mGluR5 antagonists. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine and its potential limitations in lab experiments.
Synthesemethoden
The synthesis of 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine involves the reaction of 1-(2-bromoethyl)pyrrolidine with 4-methylphenol in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine. The yield of this synthesis method is typically around 40%.
Eigenschaften
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-12-4-6-13(7-5-12)15-11-10-14-8-2-3-9-14/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSQCMXZEFRCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7634627.png)
![N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine](/img/structure/B7634628.png)
![[5-Chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7634635.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide](/img/structure/B7634642.png)
![(2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide](/img/structure/B7634643.png)
![N-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7634654.png)
![N,3,6-trimethyl-N-(3,3,3-trifluoropropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7634661.png)
![1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7634669.png)
![[2-(3,4-difluorophenyl)cyclopropyl]-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7634686.png)

![1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide](/img/structure/B7634700.png)

![3-ethyl-7-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl)-1H-quinazoline-2,4-dione](/img/structure/B7634728.png)
![(2-Propan-2-ylsulfonylphenyl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B7634732.png)